N'-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide
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Overview
Description
N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylbutan-2-ylidene group and a tribromophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves a multi-step processCommon reagents used in these reactions include hydrazine derivatives, brominating agents, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzylic and brominated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide (NBS) for bromination, and sodium hydroxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N’-[(2E)-4-oxo-4-phenylbutan-2-ylidene]acetohydrazide: Shares a similar core structure but differs in the presence of a cyano group and an oxo group.
N’-[(2E)-4-oxo-4-phenylbutan-2-ylidene]acetohydrazide: Lacks the tribromophenylamino group, making it less complex.
Uniqueness
N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to its tribromophenylamino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18Br3N3O |
---|---|
Molecular Weight |
532.1 g/mol |
IUPAC Name |
N-[(E)-4-phenylbutan-2-ylideneamino]-2-(2,4,5-tribromoanilino)acetamide |
InChI |
InChI=1S/C18H18Br3N3O/c1-12(7-8-13-5-3-2-4-6-13)23-24-18(25)11-22-17-10-15(20)14(19)9-16(17)21/h2-6,9-10,22H,7-8,11H2,1H3,(H,24,25)/b23-12+ |
InChI Key |
RAQYGIJDPIYDQF-FSJBWODESA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC1=CC(=C(C=C1Br)Br)Br)/CCC2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CNC1=CC(=C(C=C1Br)Br)Br)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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